molecular formula C7H16N2 B1291425 1,3,3-Trimethylpiperazine CAS No. 741288-57-3

1,3,3-Trimethylpiperazine

Cat. No. B1291425
CAS RN: 741288-57-3
M. Wt: 128.22 g/mol
InChI Key: KVWMFPQRDKFZMP-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpiperazine is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. While the provided papers do not directly discuss 1,3,3-Trimethylpiperazine, they do provide insights into similar trimethylpiperazine derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of trimethylpiperazine derivatives can be complex, involving multiple steps and varying yields. For instance, the asymmetric synthesis of a piperazine derivative was achieved through a five-step process, starting from 3,4,5-trimethoxylaldehyde and proceeding through reactions such as the Wolff-Kishner-Huang Minlon reduction and Vilsmeier-Haack reaction, culminating in a yield of 40.1% . This indicates that the synthesis of such compounds can be challenging but feasible with the right methodologies.

Molecular Structure Analysis

The molecular structure of trimethylpiperazine derivatives is crucial for their function and interaction with biological targets. For example, the molecular modeling study of trimethylpiperazine derivatives related to μ-opioid agonists provided insights into their affinity towards μ-opioid receptors . The crystal structures of related compounds, such as 1,1,4-trimethylpiperazinium chloride, have been characterized by single-crystal X-ray diffraction, revealing details like lattice dimensions and conformation of the heterocyclic ring .

Chemical Reactions Analysis

Trimethylpiperazine derivatives can participate in various chemical reactions, often as intermediates or ligands. The 1,1,4-trimethylpiperazinium(+1) cation, for example, has been shown to act as a ligand in transition metal complexes, although it exhibits relatively weak donor properties . The reactivity of these compounds can be influenced by factors such as the presence of water, which can lead to protonation of tertiary nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylpiperazine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the conformation of the heterocyclic ring, which can affect properties like solubility and stability . The binding studies of trimethylpiperazine derivatives to μ-opioid receptors suggest that subtle changes in the molecular structure can significantly impact their biological activity .

Scientific Research Applications

Antimicrobial Activity

1,3,3-Trimethylpiperazine derivatives have shown promise in antimicrobial applications. Másson et al. (2008) studied various derivatives of chitosan, including di-quaternary trimethylpiperazine, and found them effective against both Gram-positive and Gram-negative bacteria. These derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 μg/ml, particularly at neutral pH levels (Másson et al., 2008).

Nanofiltration Membranes

Trimethylpiperazine has been utilized in the development of thin-film composite membranes for nanofiltration. Vyas and Ray (2015) demonstrated that a polypiperazine trimesamide membrane exhibited high hydrophilicity and molecular weight cut-off values, making it effective for desalting amino acids and separating them from their mixtures (Vyas & Ray, 2015).

Synthesis of Piperazine Derivatives

In the field of chemical synthesis, 1,3,3-Trimethylpiperazine derivatives are important. Lin Xi-quan (2009) reported the synthesis of 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine, which is a five-step process yielding a compound potentially useful in various applications (Lin Xi-quan, 2009).

Molecular Imprinting

1,3,3-Trimethylpiperazine derivatives have been explored in molecular imprinting. Wright et al. (2023) developed molecularly imprinted polymers (MIPs) for benzylpiperazine using self-assembly and semi-covalent approaches. These MIPs demonstrated strong affinity and fast uptake, indicating potential applications in capturing and enriching illicit drug blends for laboratory analysis (Wright et al., 2023).

Electrochemical Synthesis

Electrochemical methods have been employed for synthesizing phenylpiperazine derivatives, highlighting the versatility of 1,3,3-Trimethylpiperazine in chemical synthesis. Nematollahi and Amani (2011) developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives using electrochemical oxidation in aqueous solutions (Nematollahi & Amani, 2011).

Safety and Hazards

The safety information for 1,3,3-Trimethylpiperazine indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of piperazine, which is known to act as a GABA receptor agonist . .

Mode of Action

If it shares similar properties with piperazine, it might bind directly and selectively to its targets, causing changes in the cellular environment

Biochemical Pathways

The biochemical pathways affected by 1,3,3-Trimethylpiperazine are not well-documented. Given the lack of specific information, it’s challenging to summarize the affected pathways and their downstream effects. If it acts similarly to piperazine, it might influence the gabaergic system , which plays a crucial role in various neurological functions.

properties

IUPAC Name

1,3,3-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWMFPQRDKFZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylpiperazine

CAS RN

741288-57-3
Record name 1,3,3-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiAlH4 (1M in THF, 32.5 mL, 32.5 mmol, 1.5 equiv) was added to a solution of 3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester (Step 114.3) (4.95 g, 21.7 mmol) in THF (100 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 3 h at 50° C., cooled to 0° C., quenched by addition of acetone and concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 2 g of the title compound as a yellow oil. Title compound: ESI-MS: 129.1.
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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